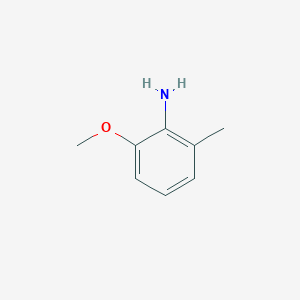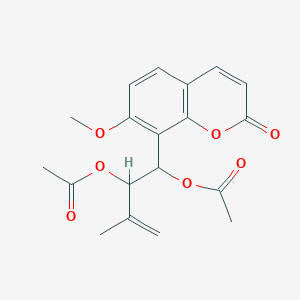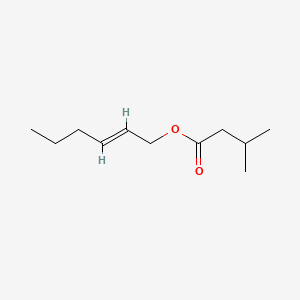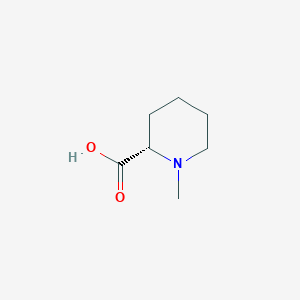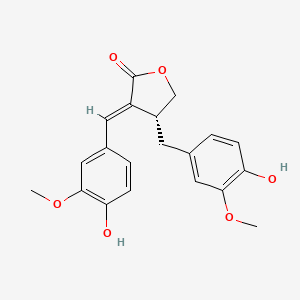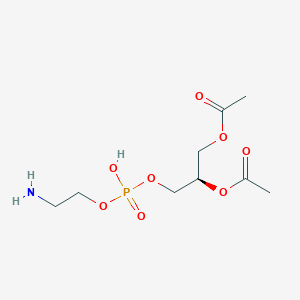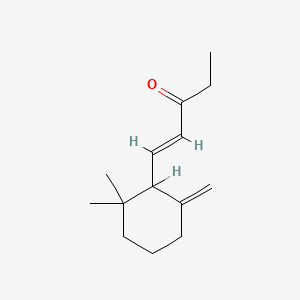
2-(4-Methoxyphenoxy)ethylamine
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)ethylamine (also known as 4-methoxy-2-phenoxyethylamine or MPEA) is an organic compound that was first synthesized in the mid-1970s. It is a member of the phenoxyalkylamine family and has been studied extensively due to its potential applications in medicine and biochemistry. MPEA has been found to possess a wide range of biochemical and physiological effects, which makes it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
Molecular Studies and Pharmacokinetics
Metabolic Pathways in Rats : A study by Kanamori et al. (2002) examined the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. The research identified various metabolites and suggested multiple metabolic pathways, which are relevant for understanding the metabolism of similar compounds like 2-(4-Methoxyphenoxy)ethylamine (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
LC-MS/MS Quantification : Walczak (2014) developed a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives, including those structurally related to 2-(4-Methoxyphenoxy)ethylamine. This method can be crucial for pharmacokinetic studies of such compounds (Walczak, 2014).
Chemical Synthesis and Functionalization
Enantiomerically Pure Amino Acids : Martelli, Orena, and Rinaldi (2011) synthesized enantiomerically pure 3-amino-2-methylenealkanoates using a compound structurally similar to 2-(4-Methoxyphenoxy)ethylamine. This highlights its potential in synthesizing enantiomerically pure compounds, crucial in pharmaceuticals (Martelli, Orena, & Rinaldi, 2011).
Copolymerization and Material Science : Kharas et al. (2016) studied the copolymerization of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, similar in structure to 2-(4-Methoxyphenoxy)ethylamine, illustrating its potential in creating novel polymer materials (Kharas et al., 2016).
Wirkmechanismus
Target of Action
2-(4-Methoxyphenoxy)ethylamine, also known as 4-Methoxyphenethylamine , is a compound that primarily targets the monoamine oxidase enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the body, which includes neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
The compound acts as an inhibitor of the monoamine oxidase enzyme . By binding to this enzyme, it prevents the enzyme from catalyzing the oxidation of monoamines. This inhibition can lead to an increase in the levels of monoamines in the body, which can have various physiological effects.
Biochemical Pathways
The primary biochemical pathway affected by 2-(4-Methoxyphenoxy)ethylamine is the monoamine pathway . By inhibiting the action of monoamine oxidase, the compound can disrupt the normal metabolism of monoamines. This can lead to an increase in the levels of these neurotransmitters in the body, potentially affecting mood, attention, and other cognitive functions.
Result of Action
The primary result of the action of 2-(4-Methoxyphenoxy)ethylamine is an increase in the levels of monoamines in the body due to the inhibition of monoamine oxidase . This can lead to various physiological effects, depending on the specific monoamines that are increased. For example, increased levels of dopamine can lead to enhanced mood and motivation, while increased levels of norepinephrine can lead to increased attention and alertness.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCDWIZAGWUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)ethylamine | |
CAS RN |
50800-92-5 | |
| Record name | 1-(2-aminoethoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



